
2-Amino-3-methylbutanamide
Overview
Description
2-Amino-3-methylbutanamide (CAS: 4540-60-7; molecular formula: C₅H₁₂N₂O) is a branched-chain amino acid derivative characterized by an amide group at the C-2 position and a methyl substituent at C-2. Its IUPAC name is (2S)-2-amino-3-methylbutanamide for the (S)-enantiomer, which is biologically significant due to its structural similarity to L-valine . The compound exists as a white to off-white solid with a predicted density of 0.998 g/cm³ and a boiling point of ~241°C . Its hydrochloride salt (CAS: 3014-80-0) enhances solubility in aqueous systems, with a molecular weight of 152.62 g/mol and a melting point of 263–270°C .
This compound and its derivatives are utilized in pharmaceutical research, particularly in synthesizing anticonvulsants and anticancer agents . Its structural flexibility allows for modifications at the amide nitrogen or side chain, enabling tailored physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylbutanamide can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with ammonia, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-methyl-2-butanone in the presence of ammonia. This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various amides, primary amines, and substituted derivatives of this compound.
Scientific Research Applications
2-Amino-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as epilepsy and chronic pain.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, which may contribute to its anticonvulsant and analgesic properties. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of certain enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of 2-Amino-3-methylbutanamide Derivatives
Key Findings:
- Hydrochloride Salt Formation : The hydrochloride derivative (CAS: 3014-80-0) increases aqueous solubility, making it preferable for pharmaceutical formulations .
- Ketone vs. Amine Groups: 3-Oxo-2-phenylbutanamide (CAS: 4433-77-6) lacks the amino group, reducing hydrogen-bonding capacity but increasing metabolic stability as a precursor in amphetamine synthesis .
- Steric Effects: Dimethyl substitution at C-3 (e.g., 2-Amino-3,3-dimethylbutanamide) introduces steric hindrance, which may reduce enzymatic degradation but limit binding to target receptors .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Findings:
- Salt vs. Free Base: The hydrochloride salt exhibits superior solubility (>95% purity) and stability under refrigeration, critical for intravenous formulations .
- Temperature Sensitivity: Derivatives like (R)-N′-Phenyl this compound require careful handling due to hydrolysis susceptibility under acidic conditions .
Pharmacological and Toxicological Profiles
Key Findings:
Biological Activity
2-Amino-3-methylbutanamide, also known as this compound or its variants, has garnered attention in scientific research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and biochemistry.
Chemical Structure and Properties
The compound this compound has the molecular formula and can exist in various forms, including hydrochloride salts that enhance solubility. It is primarily synthesized through the reaction of 2-amino-3-methylbutanoic acid with suitable amines under controlled conditions.
The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator , influencing metabolic pathways and cellular processes. Notably, it has been implicated in:
- Enzyme Modulation : Altering enzyme kinetics which impacts various biochemical pathways.
- Neurotransmitter Interaction : Potentially affecting neurotransmitter systems, suggesting neuroactive properties.
- Antiproliferative Effects : Indicating possible applications in cancer therapy.
Enzyme Modulation
Research indicates that this compound can modulate enzyme activity, which is crucial for metabolic regulation. Studies have shown that it interacts with enzymes involved in amino acid metabolism, potentially influencing physiological processes such as energy production and biosynthesis.
Neuroactive Properties
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential neuroactive effects. These interactions could lead to implications for neurological disorders, although further research is required to elucidate the specific mechanisms involved.
Antiproliferative Effects
In vitro studies have demonstrated that derivatives of similar amides exhibit antiproliferative activity against various cancer cell lines. For instance:
Cell Line | IC50 (nM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 10 - 33 | |
MDA-MB-231 (triple-negative breast cancer) | 23 - 33 |
These studies highlight the potential of this compound as a candidate for anticancer drug development.
Case Studies and Research Findings
- Antiproliferative Activity :
-
Neurotransmitter Interaction :
- Interaction studies indicate that the compound may influence neurotransmitter systems, although comprehensive profiling is still needed to fully understand its pharmacodynamics.
-
Mechanistic Insights :
- The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets and pathways, acting as either a substrate or inhibitor for certain enzymes.
Properties
IUPAC Name |
2-amino-3-methylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEHMKQLKPZERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901018 | |
Record name | NoName_66 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-14-1, 20108-78-5 | |
Record name | Valinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13474-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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